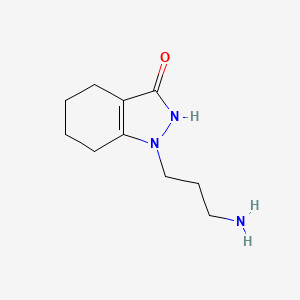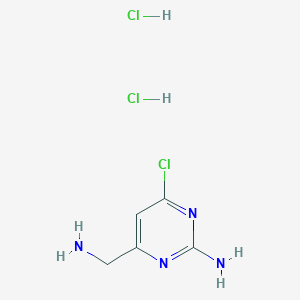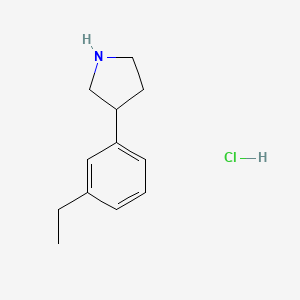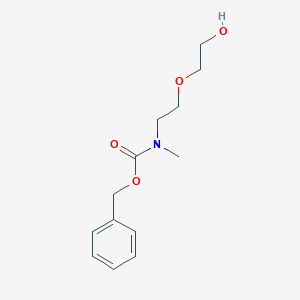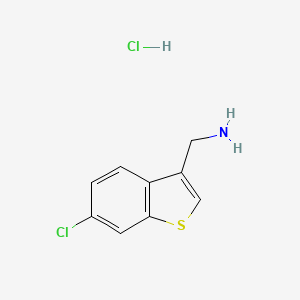![molecular formula C6H11Cl3N2S B13499398 [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S and a molecular weight of 213.12 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to an ethylhydrazine moiety, and it is commonly used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride typically involves the reaction of 5-chlorothiophene-3-carboxaldehyde with ethylhydrazine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride can be compared with other similar compounds, such as:
[2-(5-Bromothiophen-3-yl)ethyl]hydrazine dihydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and properties.
[2-(5-Methylthiophen-3-yl)ethyl]hydrazine dihydrochloride: Contains a methyl group instead of chlorine, potentially altering its chemical behavior and applications.
[2-(5-Nitrothiophen-3-yl)ethyl]hydrazine dihydrochloride:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C6H11Cl3N2S |
|---|---|
Molekulargewicht |
249.6 g/mol |
IUPAC-Name |
2-(5-chlorothiophen-3-yl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C6H9ClN2S.2ClH/c7-6-3-5(4-10-6)1-2-9-8;;/h3-4,9H,1-2,8H2;2*1H |
InChI-Schlüssel |
FLKHFEFODXJAPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1CCNN)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)

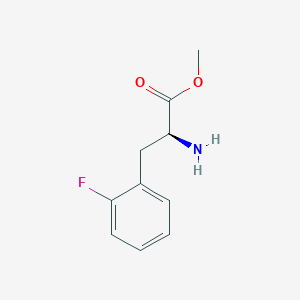
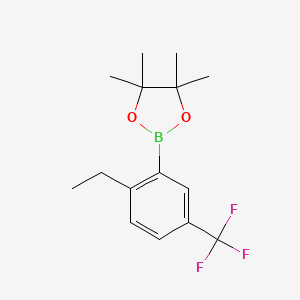
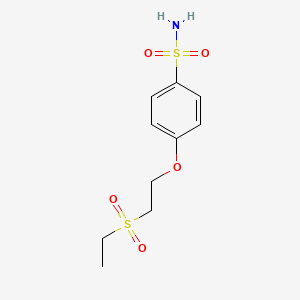
![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)
